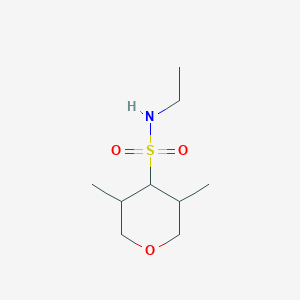
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by its unique structure, which includes a tetrahydropyran ring, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide typically involves the reaction of 3,5-dimethyltetrahydro-2H-pyran-4-sulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydropyran ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonyl chloride
- N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonic acid
- N-ethyl-3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide derivatives
Uniqueness
This compound stands out due to its specific combination of a tetrahydropyran ring and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its significance in scientific research.
Propriétés
Formule moléculaire |
C9H19NO3S |
|---|---|
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
N-ethyl-3,5-dimethyloxane-4-sulfonamide |
InChI |
InChI=1S/C9H19NO3S/c1-4-10-14(11,12)9-7(2)5-13-6-8(9)3/h7-10H,4-6H2,1-3H3 |
Clé InChI |
HUHFJOQZHLIAJB-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1C(COCC1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


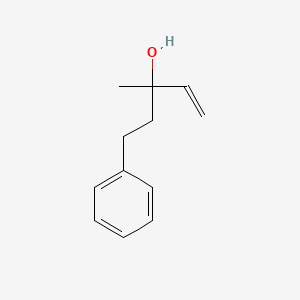
![1-Benzo[1,3]dioxol-5-ylmethyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride](/img/structure/B13950883.png)
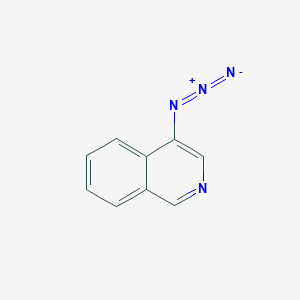
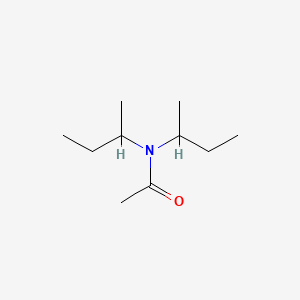


![Pyridine, 2-[2-(2,3-difluorophenyl)-4-oxazolyl]-](/img/structure/B13950910.png)
![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate](/img/structure/B13950916.png)
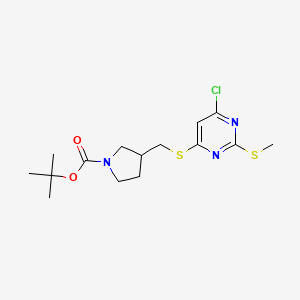
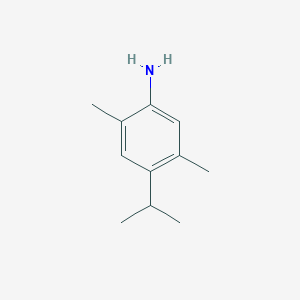
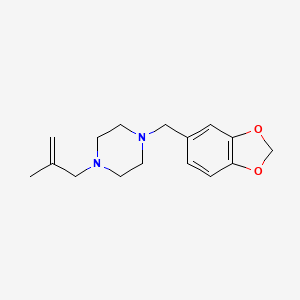
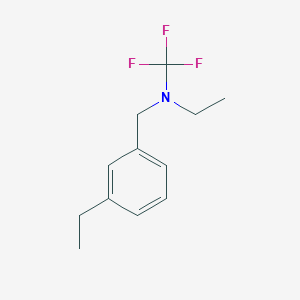
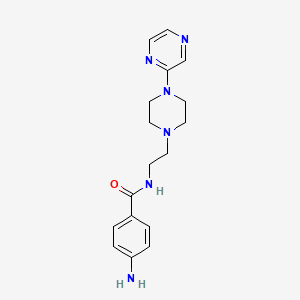
![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
